3-Pyridinemethanol, 6-methyl-alpha-(trifluoromethyl)-

Vue d'ensemble

Description

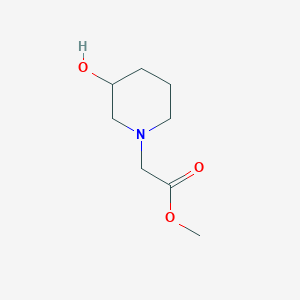

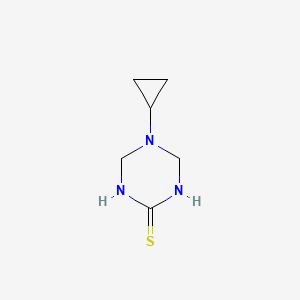

“3-Pyridinemethanol, 6-methyl-alpha-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of “3-Pyridinemethanol, 6-methyl-alpha-(trifluoromethyl)-” consists of a pyridine ring with a trifluoromethyl group and a methyl group attached to it . The trifluoromethyl group is known for its unique physicochemical properties, which contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Pyridinemethanol, 6-methyl-alpha-(trifluoromethyl)-” include a molecular weight of 191.15, a predicted density of 1.305±0.06 g/cm3, and a predicted boiling point of 255.2±40.0 °C .Applications De Recherche Scientifique

Organic Chemistry Synthesis : This compound has been used in the formation of optically active 3-hydroxypiperidines from pyrrolidinemethanol derivatives, demonstrating its significance in organic synthesis processes (Cossy, Dumas, & Pardo, 1999).

Molecular Modeling and Thermodynamic Studies : It plays a role in the study of pyridinium-based ionic liquids, contributing to our understanding of their thermodynamic and transport properties (Cadena et al., 2006).

Pharmaceutical Intermediates : The compound is significant in the pharmaceutical industry, particularly in the kinetic resolution and transesterification processes, serving as an important intermediate (Magadum & Yadav, 2017).

Catalysis in Organic Reactions : It is involved in catalyzing reactions like the regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones (Chowdhury & Ghosh, 2009).

Green Chemistry Applications : This compound is used in environmentally benign protocols for synthesizing various derivatives, highlighting its role in green chemistry initiatives (Khaksar & Gholami, 2014).

Synthesis of Pesticides : It is utilized in the synthesis of pesticides, particularly in the creation of pyridine derivatives containing fluorine (Lu Xin-xin, 2006).

Catalyst Activation for Polymerization : The compound is instrumental in the mechanical activation of catalysts for C-C bond forming and anionic polymerization reactions (Tennyson, Wiggins, & Bielawski, 2010).

Fluorescence Studies : It is used in studies involving the fluorescence of polynuclear aza-aromatic compounds, contributing to the development of new analytical techniques (Bortolus, Galiazzo, & Gennari, 1990).

Safety and Hazards

The safety data sheet for a similar compound, “6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL”, indicates that it is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/clothing/eye/face protection, and store in a well-ventilated place .

Orientations Futures

The future directions for “3-Pyridinemethanol, 6-methyl-alpha-(trifluoromethyl)-” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, as more than 50% of the pesticides launched in the last two decades have been fluorinated .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQESUEHADLLVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)